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Compound of Interest

Compound Name: 1-(2-Ethylphenyl)piperazine

Cat. No.: B1301165 Get Quote

Technical Guide: 1-(2-Ethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)piperazine, a

substituted phenylpiperazine derivative. Phenylpiperazines are a significant class of

compounds in medicinal chemistry, known for their diverse pharmacological activities,

particularly their interactions with various neurotransmitter receptors. This document details the

compound's chemical identity, molecular structure, a representative synthesis protocol, and

characteristic analytical data. Furthermore, it explores the potential biological relevance of this

class of compounds by illustrating a key signaling pathway they are known to modulate.

Chemical Identity and Molecular Structure
CAS Number: 40224-10-0[1]

Molecular Formula: C₁₂H₁₈N₂[2]

Molecular Weight: 190.28 g/mol

Molecular Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1301165?utm_src=pdf-interest
https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://patents.google.com/patent/WO2017137048A1/en
https://pubchemlite.lcsb.uni.lu/e/compound/2736460
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular structure of 1-(2-Ethylphenyl)piperazine consists of a piperazine ring attached

to an ethyl-substituted phenyl group at one of the nitrogen atoms.

SMILES:CCC1=CC=CC=C1N2CCNCC2[2]

InChI:InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-

10H2,1H3[2]

Physicochemical and Analytical Data
The following table summarizes key physicochemical and predicted analytical data for 1-(2-
Ethylphenyl)piperazine.

Property Value Reference

CAS Number 40224-10-0 [1]

Molecular Formula C₁₂H₁₈N₂ [2]

Molecular Weight 190.28

Predicted ¹H NMR See Table 2

Predicted ¹³C NMR See Table 3

Representative Spectroscopic Data
While specific experimental spectra for 1-(2-Ethylphenyl)piperazine are not readily available

in the public domain, the following tables provide predicted chemical shifts based on the

analysis of structurally similar phenylpiperazine derivatives. These values are intended to be

representative for characterization purposes.

Table 2: Predicted ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/2736460
https://pubchemlite.lcsb.uni.lu/e/compound/2736460
https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://patents.google.com/patent/WO2017137048A1/en
https://pubchemlite.lcsb.uni.lu/e/compound/2736460
https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.20-7.00 m 4H Ar-H

~3.10 t 4H Piperazine-H

~2.90 t 4H Piperazine-H

~2.65 q 2H -CH₂-CH₃

~1.20 t 3H -CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~150 Ar-C (C-N)

~138 Ar-C (C-CH₂CH₃)

~127-125 Ar-CH

~53 Piperazine-C

~49 Piperazine-C

~24 -CH₂-CH₃

~14 -CH₂-CH₃

Synthesis Protocol
The following is a representative experimental protocol for the synthesis of 1-(2-
Ethylphenyl)piperazine, adapted from established methods for the preparation of N-

arylpiperazines. The primary method involves the nucleophilic substitution of an activated aryl

halide with piperazine.

Materials and Reagents
1-Fluoro-2-ethylbenzene (or 1-Chloro-2-ethylbenzene)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://www.benchchem.com/product/b1301165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Piperazine (anhydrous)

Palladium catalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., Xantphos)

Strong base (e.g., Sodium tert-butoxide)

Anhydrous solvent (e.g., Toluene or Dioxane)

Hydrochloric acid (for salt formation, optional)

Ethyl acetate

Hexane

Magnesium sulfate (anhydrous)

Experimental Procedure
Reaction Setup: A dry, three-necked round-bottom flask is charged with a palladium catalyst

and a phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

Addition of Reagents: Anhydrous toluene (or dioxane), 1-fluoro-2-ethylbenzene, piperazine

(as a large excess or with a protecting group strategy for monosubstitution), and a strong

base are added to the flask.

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred

vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to

remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure.

Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The

organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated.
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Purification: The crude product is purified by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent.

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C

NMR, and mass spectrometry.

Biological Activity and Signaling Pathways
Phenylpiperazine derivatives are well-documented for their interactions with various G-protein

coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Their

binding to these receptors can elicit a range of downstream signaling events, making them

attractive scaffolds for the development of therapeutics for neurological and psychiatric

disorders.

Serotonin Receptor Signaling
Many phenylpiperazines act as agonists or antagonists at serotonin receptors, such as the 5-

HT₁A and 5-HT₂A subtypes. The interaction with these receptors can modulate intracellular

signaling cascades, including the cyclic adenosine monophosphate (cAMP) and phospholipase

C (PLC) pathways.

Cell Membrane

5-HT Receptor
(e.g., 5-HT1A/2A) G-Protein

Activates
Effector Enzyme

(Adenylyl Cyclase / PLC)
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(e.g., Neuronal Firing)

Leads to

Click to download full resolution via product page

Caption: Phenylpiperazine interaction with a G-protein coupled serotonin receptor.

Conclusion
1-(2-Ethylphenyl)piperazine is a member of the pharmacologically significant

phenylpiperazine class of compounds. This technical guide has provided essential information

regarding its chemical identity, structure, and a representative synthetic route. The outlined
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analytical data serves as a baseline for its characterization. The exploration of its potential

interaction with serotonin receptor signaling pathways highlights the rationale for further

investigation of this and related compounds in the context of drug discovery and development.

Researchers are encouraged to use the provided information as a foundation for their studies

and to develop specific experimental protocols tailored to their research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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